molecular formula C19H25N3O10 B8115800 Mal-amido-PEG3-C1-NHS ester

Mal-amido-PEG3-C1-NHS ester

Cat. No.: B8115800
M. Wt: 455.4 g/mol
InChI Key: HMTNEILNSWIWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG3-C1-NHS ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group that reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that reacts with amine groups, making it a versatile tool in bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG3-C1-NHS ester involves the reaction of a PEG3 linker with maleimide and NHS ester groups. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors with precise control over reaction conditions to maximize yield and minimize impurities .

Scientific Research Applications

Mal-amido-PEG3-C1-NHS ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.

    Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Utilized in the production of diagnostic reagents and therapeutic agents

Mechanism of Action

Mal-amido-PEG3-C1-NHS ester exerts its effects through bioconjugation. The NHS ester reacts with primary amines on proteins or other biomolecules to form stable amide bonds. The maleimide group reacts with thiol groups, typically found in cysteine residues, to form stable thioether bonds. These reactions enable the precise attachment of drugs, labels, or other functional groups to target molecules, facilitating targeted delivery and improved efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG3-C1-NHS ester is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise bioconjugation and minimal steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O10/c23-14(5-7-21-15(24)1-2-16(21)25)20-6-8-29-9-10-30-11-12-31-13-19(28)32-22-17(26)3-4-18(22)27/h1-2H,3-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTNEILNSWIWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.